
2-Arsonobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Arsonobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an arsenic atom attached to the benzene ring, specifically at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-arsonobenzoic acid typically involves the introduction of an arsenic group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trichloride (AsCl3) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Arsonobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) derivatives, while reduction can produce arsenic(III) compounds.
Scientific Research Applications
2-Arsonobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-arsonobenzoic acid involves its interaction with various molecular targets and pathways. The arsenic atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This property is particularly useful in studying the biochemical pathways involved in diseases and developing targeted therapies.
Comparison with Similar Compounds
Benzoic Acid: The parent compound without the arsenic group.
Arsenic Acid: Contains arsenic but lacks the aromatic ring structure.
Phenylarsine Oxide: Another arsenic-containing aromatic compound.
Uniqueness: 2-Arsonobenzoic acid is unique due to the combination of the benzoic acid structure with an arsenic atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5456-26-8 |
|---|---|
Molecular Formula |
C7H7AsO5 |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-arsonobenzoic acid |
InChI |
InChI=1S/C7H7AsO5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4H,(H,9,10)(H2,11,12,13) |
InChI Key |
RANIJPHIVXVUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



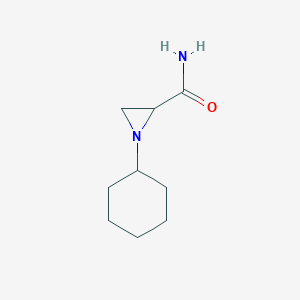
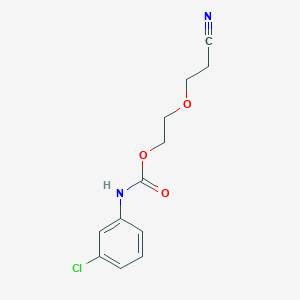

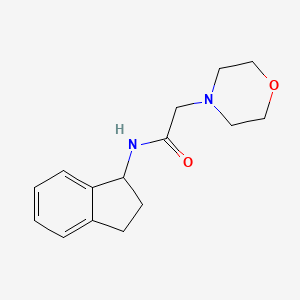
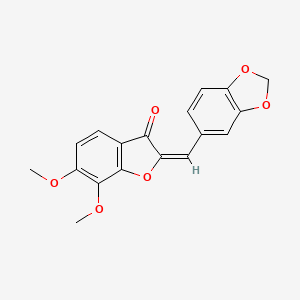
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


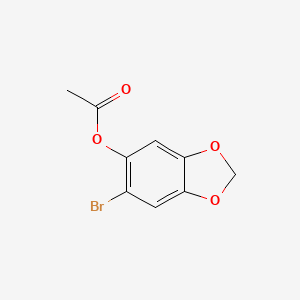
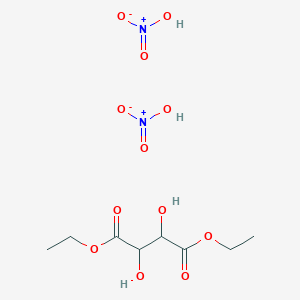
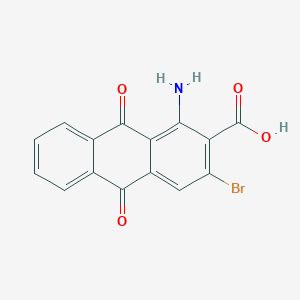
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)

